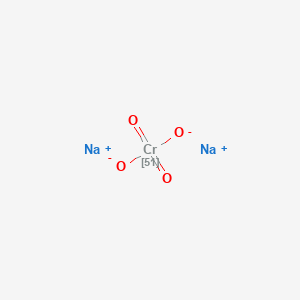

Sodium chromate CR-51

説明

Sodium Chromate Cr-51 (Na₂⁵¹CrO₄, CAS 10039-53-9) is a radioactive diagnostic agent containing chromium-51, a gamma-emitting isotope with a half-life of 27.7 days . It is classified as a radiopharmaceutical and is primarily used in hematology and nephrology to:

- Measure red blood cell (RBC) volume and survival time .

- Assess blood loss and splenic sequestration of RBCs .

- Determine glomerular filtration rate (GFR) when formulated as chromium-51 edetate .

The compound dissociates into chromate ions (CrO₄²⁻), which bind to RBC membranes and hemoglobin after transmembrane transport, enabling imaging and quantification . It is commercially available under the trade name Chromitope Sodium and is administered intravenously .

特性

CAS番号 |

12001-23-9 |

|---|---|

分子式 |

CrNa2O4 |

分子量 |

160.922 g/mol |

IUPAC名 |

disodium;dioxido(dioxo)(51Cr)chromium-51 |

InChI |

InChI=1S/Cr.2Na.4O/q;2*+1;;;2*-1/i1-1;;;;;; |

InChIキー |

PXLIDIMHPNPGMH-PJWPDVOUSA-N |

SMILES |

[O-][Cr](=O)(=O)[O-].[Na+].[Na+] |

異性体SMILES |

[O-][51Cr](=O)(=O)[O-].[Na+].[Na+] |

正規SMILES |

[O-][Cr](=O)(=O)[O-].[Na+].[Na+] |

Key on ui other cas no. |

10039-53-9 |

同義語 |

Chromitope Sodium chromium sodium oxide (CrNa2O4) sodium chromate sodium chromate(VI) sodium chromate(VI), 51Cr-labeled cpd sodium chromate(VI), decahydrate sodium chromate(VI), tetrahydrate |

製品の起源 |

United States |

準備方法

Industrial Acid Dissolution and Oxidation Method

The primary industrial method for synthesizing sodium chromate involves acid dissolution of chromite ore () followed by oxidative conversion to hexavalent chromium. This approach, detailed in patent CN102718261A, eliminates traditional slag-producing roasting methods, reducing environmental hazards.

Reaction Mechanism and Conditions

Chromite ore is finely ground to 200 mesh and treated with a mixture of hydrochloric acid (), nitric acid (), sulfuric acid (), and perchloric acid () under controlled heating. The acids act as both solvents and oxidants, converting trivalent chromium () in chromite to hexavalent chromate ():

2\text{O}4 + \text{HCl} + \text{HNO}3 + \text{H}2\text{SO}4 + \text{HClO}4 \rightarrow \text{CrO}4^{2-} + \text{Fe}^{3+} + \text{Al}^{3+} + \text{Mg}^{2+} + \text{SiO}2 + \text{H}2\text{O} + \text{Cl}2 \uparrow + \text{NO}_x \uparrow

Key process parameters include:

-

Temperature : 80–100°C during acid digestion

-

Reaction time : 2–4 hours

-

Acid-to-ore ratio : 4:1 (w/w)

Post-reaction, insoluble oxides (, , , ) are filtered, leaving a solution containing , , , and .

Stepwise Precipitation and Purification

The acidic filtrate undergoes sequential precipitation to isolate chromate ions and remove impurities.

Conversion to Sodium Chromate and 51Cr^{51}\text{Cr}51Cr Incorporation

Barium Chromate to Chromic Acid

is treated with sulfuric acid to yield chromic acid ():

4 + \text{H}2\text{SO}4 \rightarrow \text{BaSO}4 \downarrow + \text{H}2\text{CrO}4

The solution is neutralized with to produce sodium chromate:

2\text{CrO}4 + 2\text{NaOH} \rightarrow \text{Na}2\text{CrO}4 + 2\text{H}_2\text{O}

Radioactive 51Cr^{51}\text{Cr}51Cr Production

Chromium-51 is generated via neutron activation of stable chromium-50 in a nuclear reactor:

The irradiated chromium is processed into using the above method. Critical quality controls include:

-

Radiochemical purity : >99% (verified by gamma spectroscopy)

-

Specific activity : 1.85–3.7 MBq/mg

Comparative Analysis of Synthesis Routes

| Parameter | Acid Dissolution | Traditional Roasting |

|---|---|---|

| Temperature | 80–100°C | 1100°C |

| Reaction Time | 2–4 hours | 8–12 hours |

| Byproduct Handling | Zero slag | Chromium slag disposal |

| Yield | 92% | 75–85% |

The acid method’s lower energy requirements and closed-loop byproduct recovery make it environmentally superior.

Challenges in Radiochemical Synthesis

Isotopic Dilution

Natural chromium contains only 4.3% , necessitating high neutron fluxes for adequate production. Enriched targets (e.g., 95% purity) are used in research-scale production.

化学反応の分析

反応の種類: クロム酸ナトリウム Cr-51は、酸化、還元、置換反応など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: クロム酸ナトリウムは、硫黄を還元剤として使用して、酸化クロム(III)に還元できます.

還元: クロム酸ナトリウムは、ほとんどのクロム化合物の前駆体である二クロム酸ナトリウムに還元できます.

置換: クロム酸ナトリウムは、さまざまなカチオンと反応して、クロム酸カリウムやクロム酸カルシウムなどのさまざまなクロム酸塩を形成できます.

主な生成物:

- 二クロム酸ナトリウム

- 酸化クロム(III)

- さまざまなクロム酸塩

4. 科学研究への応用

クロム酸ナトリウム Cr-51は、科学研究において幅広い用途があります。

科学的研究の応用

Scientific Research Applications

- Determining Red Blood Cell Volume and Mass

- Studying Red Blood Cell Survival Time

- Evaluating Blood Loss

Case Study 1: Diagnosis of Idiopathic Pulmonary Hemosiderosis

A notable case involved a 6-year-old boy diagnosed with idiopathic pulmonary hemosiderosis (IPH). Despite extensive investigations showing microcytic hypochromic anemia without pulmonary symptoms, this compound was used for scintigraphic scanning. This revealed significant pulmonary sequestration of autologous erythrocytes labeled with this compound, leading to a confirmed diagnosis of IPH.

Case Study 2: Hemolytic Anemia Assessment

In another study focusing on hemolytic anemia, this compound was utilized to measure the survival times of erythrocytes in patients with various hemoglobinopathies. The results demonstrated significantly decreased survival times in patients with sickle cell anemia compared to normal controls, underscoring the compound's utility in evaluating hemolytic conditions.

作用機序

クロム酸ナトリウム Cr-51のクロムは、2段階で赤血球に結合します。 最初は、細胞膜に迅速かつ可逆的に結合します。 その後、細胞内ヘモグロビンへのより遅い、ほぼ不可逆的な結合と陰イオン状態への還元が行われます 。 この結合により、赤血球量と生存時間の追跡と測定が可能になります。

類似化合物:

- 二クロム酸ナトリウム

- クロム酸カリウム

- クロム酸カルシウム

- クロム酸バリウム

比較: クロム酸ナトリウム Cr-51は、その放射性特性のためにユニークであり、特に医療診断に役立ちます。 他のクロム酸化合物とは異なり、クロム酸ナトリウム Cr-51は、赤血球に結合し、貴重な診断情報を提供する能力のために特に使用されます .

類似化合物との比較

Key Properties

Non-Radioactive Sodium Chromate (Na₂CrO₄)

Non-radioactive sodium chromate shares the same chemical structure but lacks the Cr-51 isotope. It is used industrially as an oxidizing agent, corrosion inhibitor, and pigment precursor .

Key Differences

Chromium Sulphate (Basic) (CrHO₅S)

Chromium sulphate (CAS 39380-78-4) is a trivalent chromium (Cr-III) compound used in tanning and dyes.

Comparison Highlights

- Oxidation State : Cr-III (less toxic) vs. Cr-VI (highly toxic) .

- Medical Use: None for chromium sulphate vs. diagnostic use for Cr-51 chromate.

Other Radiopharmaceuticals

Sodium Iodide I-123/I-131

These iodine isotopes are used for thyroid imaging and treatment, differing from Cr-51 in target tissue and mechanism:

| Parameter | This compound | Sodium Iodide I-123/I-131 |

|---|---|---|

| Isotope Half-Life | 27.7 days | 13 hours (I-123), 8 days (I-131) |

| Target Application | RBC dynamics, GFR | Thyroid function/ablation |

| Chemical Behavior | Binds to hemoglobin | Incorporated into thyroid hormones |

Chromium-51 Edetate

A chelated form of Cr-51 used for renal imaging:

- Application : Measures GFR, unlike Cr-51 chromate’s RBC studies .

- ATC Code : V09CX04 (renal) vs. V09GX03 (cardiovascular) for Cr-51 chromate .

Hexavalent Chromium Compounds

This compound belongs to the Cr-VI family, which includes carcinogenic industrial compounds like zinc chromate and calcium chromate . Key distinctions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。